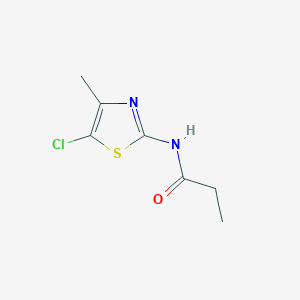
N-(5-Chloro-4-methyl-2-thiazolyl)propanamide
Übersicht
Beschreibung
“N-(5-Chloro-4-methyl-2-thiazolyl)propanamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole-based compounds has been a focus of medicinal chemists due to their potential therapeutic applications . For instance, Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .Molecular Structure Analysis
The molecular structure of “N-(5-Chloro-4-methyl-2-thiazolyl)propanamide” is represented by the formula C7H9ClN2OS . The thiazole ring in this compound, which carries nitrogen and sulfur atoms, makes it a versatile entity in actions and reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities : Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited significant antimicrobial activity. Specific compounds showed high antibacterial activity, anticandidal effects, and cytotoxicity against human leukemia cells and mouse embryonic fibroblast cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Antiallergic Activities : N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamide derivatives displayed in vivo antianaphylactic activity and in vitro anti slow-reacting substance (SRS) activity, attributed to potent antihistaminic activity and the inhibition of 5-lipoxygenase (Shigenaga, Manabe, Matsuda, Fujii, & Matsuo, 1994).
Antinociceptive Activity : (5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives were synthesized and evaluated for antinociceptive activity, showing significant effectiveness in various tests compared to standards like aspirin and dipyrone (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).
Antimicrobial Properties : Arylsubstituted Halogen(thiocyanato)amides containing 4-Acetylphenyl Fragment showed notable antibacterial and antomycotic activity (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Urease Inhibition and Cytotoxicity : Novel Bi-heterocyclic propanamides showed promising urease inhibitory potential and were less cytotoxic agents (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Shah, Ashraf, Shahid, & Seo, 2020).
Antioxidant and Anti-inflammatory Activities : Certain derivatives exhibited significant antioxidant activity, surpassing standard Ascorbic acid, and promising anti-inflammatory activity (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).
Zukünftige Richtungen
The future directions for “N-(5-Chloro-4-methyl-2-thiazolyl)propanamide” and similar compounds lie in their potential therapeutic applications. Thiazole-based compounds have shown promise in a variety of pathological conditions, and medicinal chemists continue to explore these compounds in the development of novel therapeutic agents .
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-3-5(11)10-7-9-4(2)6(8)12-7/h3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLFJSMAWAWVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074511 | |
| Record name | N-(5-Chloro-4-methyl-2-thiazolyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-4-methyl-2-thiazolyl)propanamide | |
CAS RN |
13915-79-2 | |
| Record name | Propionamide, N-((5-chloro-4-methyl)thiazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013915792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-4-methyl-2-thiazolyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



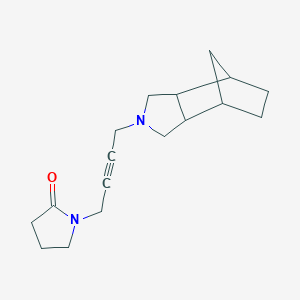
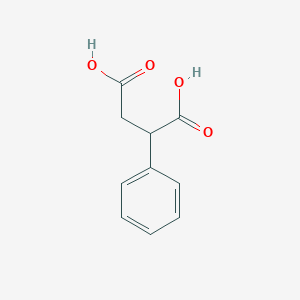
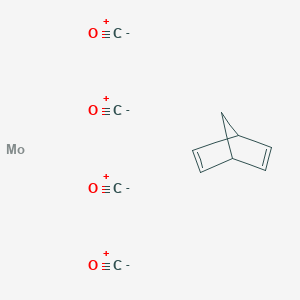
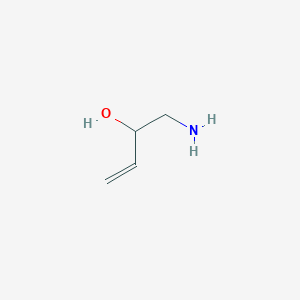
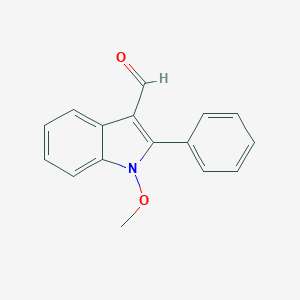

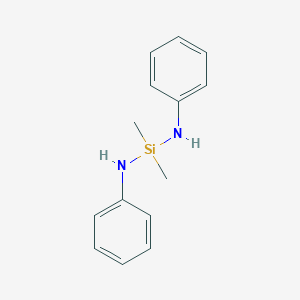
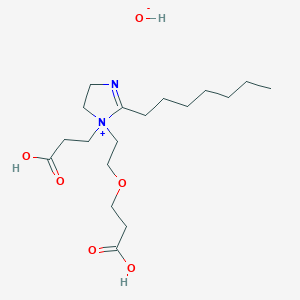
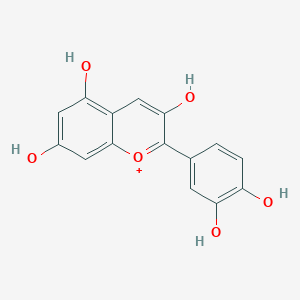
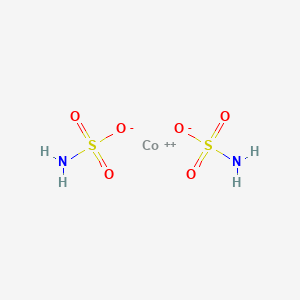
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
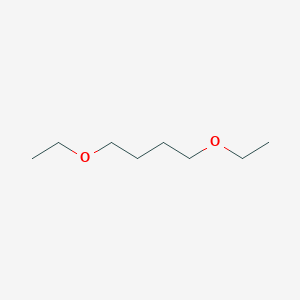
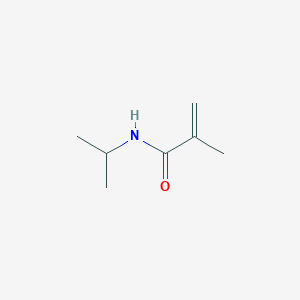
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)